3-Amino-4-phenoxybenzenesulfonic acid
Description
3-Amino-4-phenoxybenzenesulfonic acid is a sulfonic acid derivative featuring an amino group (-NH₂) at the 3-position, a phenoxy group (-OPh) at the 4-position, and a sulfonic acid group (-SO₃H) at the 1-position of the benzene ring. This compound is structurally distinct due to the combination of electron-donating (amino) and electron-withdrawing (sulfonic acid) groups, along with the bulky phenoxy substituent. Such substitutions influence its physicochemical properties, including solubility, acidity, and reactivity, making it valuable in applications such as dye synthesis, pharmaceutical intermediates, and analytical chemistry .
Properties
IUPAC Name |
3-amino-4-phenoxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYWPSVGLQPXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Sulfonation Approaches
The foundational step in synthesizing 3-amino-4-phenoxybenzenesulfonic acid involves introducing sulfonic acid and nitro groups onto a benzene ring. A common precursor is 4-phenoxybenzenesulfonic acid, which undergoes nitration at the meta position relative to the sulfonic acid group. Nitration is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The sulfonic acid group acts as a strong meta-directing group, ensuring regioselective nitration at the 3-position.
Table 1: Comparative Nitration Conditions
| Precursor | Nitrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Phenoxybenzene | HNO₃/H₂SO₄ | 0–5 | 78–85 |
| 4-Chlorobenzoic acid | HNO₃/H₂SO₄ | 20–25 | 65–72 |
After nitration, the intermediate 3-nitro-4-phenoxybenzenesulfonic acid is isolated via acid-base workup. Neutralization with sodium hydroxide (NaOH) followed by precipitation with hydrochloric acid (HCl) achieves >90% recovery.
Reduction of Nitro to Amino Group
Reduction of the nitro group to an amino group is critical. Two dominant methods are employed:
Catalytic Hydrogenation
Using palladium on carbon (Pd/C) under hydrogen pressure (0.6–1.0 MPa) at 95–100°C achieves near-quantitative conversion. This method avoids stoichiometric reductants but requires specialized equipment for high-pressure reactions.
Table 2: Catalytic Hydrogenation Parameters
| Catalyst Loading | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 0.6–1.0 | 95–100 | 95–98 |
| 10% Pd/C | 1.0–1.5 | 100–105 | 97–99 |
Chemical Reduction
Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) at reflux provides an alternative for small-scale synthesis. This method yields 98% pure product but generates stoichiometric tin waste.
Industrial-Scale Production Methods
Industrial protocols prioritize cost efficiency and scalability. A patented route involves:
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Nitration-Sulfonation Tandem Reaction : Concurrent introduction of nitro and sulfonic acid groups using oleum (H₂SO₄·SO₃) at 100–105°C.
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Continuous Hydrogenation : Flow reactors with immobilized Pd/C catalysts reduce batch processing times by 40%.
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Crystallization Purification : The final product is isolated via pH-controlled crystallization (pH 1–2) with 96% purity.
Optimization of Reaction Conditions
Temperature and Catalytic Efficiency
Elevating hydrogenation temperatures from 95°C to 100°C increases reaction rates by 30% but risks over-reduction. Catalyst recycling studies show Pd/C retains 92% activity after five cycles.
Solvent Systems
Polar aprotic solvents like dimethylacetamide (DMAc) enhance nitro-group solubility during hydrogenation, improving yields by 12% compared to water.
Analytical Characterization Techniques
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder (Fe) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br2) for halogenation and nitric acid (HNO3) for nitration are frequently employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-4-phenoxybenzenesulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The phenoxy group may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | CAS No. | Substituents (Position) | Similarity Score | Key Structural Differences vs. Target Compound |
|---|---|---|---|---|
| 3-Amino-4-methoxybenzenesulfonic acid | 41608-73-5 | -OCH₃ (4-position) | 0.71 | Methoxy instead of phenoxy; smaller substituent |
| 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone | 97-10-9 | -NH₂ (3,3'), -OH (4,4'), -SO₂- | 0.88 | Sulfone bridge; lacks sulfonic acid group |
| 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | 6471-78-9 | -CH₃ (2-position), -OCH₃ (5-position) | N/A | Methyl and methoxy groups alter steric/electronic effects |
| Sulfanilic acid (4-aminobenzenesulfonic acid) | 121-57-3 | -NH₂ (4-position) | N/A | No phenoxy group; simpler structure |
- Methoxy vs.
- Sulfone Bridge in 97-10-9 : The sulfone group (-SO₂-) enhances thermal stability but reduces acidity compared to sulfonic acid (-SO₃H) .
- Methyl Substituent in 6471-78-9 : The methyl group increases hydrophobicity, which may limit aqueous solubility compared to the target compound .
Physical and Chemical Properties
Melting Points and Solubility:
- The sulfonic acid group in the target compound likely increases water solubility compared to phenolic analogs (e.g., 4-aminophenol) due to its strong ionization in aqueous media .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-amino-4-phenoxybenzenesulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonation of a benzene derivative. For example, sulfonation of 3-amino-4-phenoxybenzene using concentrated sulfuric acid under controlled temperatures (60–80°C) ensures selective introduction of the sulfonic acid group. Reaction time (6–8 hours) and stoichiometric ratios (1:1.2 substrate-to-sulfonating agent) are critical to achieving >70% yield. Post-synthesis purification via recrystallization in aqueous ethanol removes unreacted starting materials .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>95%).
- FT-IR to confirm functional groups (e.g., sulfonic acid S=O stretching at 1180–1250 cm⁻¹, NH₂ bending at 1600 cm⁻¹).
- ¹H/¹³C NMR to verify aromatic proton environments and substituent positions (e.g., phenoxy group protons at δ 6.8–7.3 ppm) .
Q. What are the key solubility properties of this compound, and how do they affect experimental design?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and aqueous alkaline solutions (pH >9). In acidic conditions (pH <3), precipitation occurs due to protonation of the sulfonic acid group. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid solvent interference .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its reactivity in electrophilic substitution reactions?
- Methodological Answer : The amino (-NH₂) and phenoxy (-OPh) groups act as electron-donating substituents, activating the benzene ring toward electrophilic attack at the ortho and para positions. Computational modeling (DFT at B3LYP/6-311+G(d,p) level) predicts preferential sulfonation at the para position relative to the amino group. Experimental validation via kinetic studies (monitoring reaction intermediates via LC-MS) confirms this regioselectivity .
Q. What strategies mitigate conflicting data in spectroscopic characterization of this compound’s metal complexes?
- Methodological Answer : Contradictions in UV-Vis or fluorescence spectra (e.g., λₐ₆ₛ shifts due to solvent polarity) can be resolved by:
- Standardizing solvent systems (e.g., use buffered aqueous solutions for pH-sensitive studies).
- Employing ESI-MS to confirm metal-ligand stoichiometry (e.g., 1:1 or 1:2 complexes with Cu²⁺/Zn²⁺).
- Cross-validating with X-ray crystallography for solid-state structure elucidation .
Q. How can this compound be functionalized for use in enzyme inhibition studies, and what experimental controls are essential?
- Methodological Answer : Introduce reactive handles (e.g., NHS esters for bioconjugation) at the amino group to link the compound to enzyme substrates. For inhibition assays:
- Use a negative control (unmodified compound) to rule out non-specific binding.
- Measure IC₅₀ values via kinetic assays (e.g., Michaelis-Menten plots with varying inhibitor concentrations).
- Validate specificity using knockout enzyme mutants or competitive inhibitors .
Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions, and how can they be addressed?
- Methodological Answer : Oxidative degradation (e.g., with H₂O₂/UV) generates sulfonate-quinone derivatives, which complicate LC-MS analysis due to similar m/z ratios. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
